molecular formula C12H12F2N2O2S B2572153 N-(2,5-difluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396631-50-7

N-(2,5-difluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2572153
CAS No.: 1396631-50-7
M. Wt: 286.3
InChI Key: GZOGLLJMDZPWTL-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazepane ring, which is a seven-membered heterocyclic ring containing both sulfur and nitrogen atoms. The presence of the difluorophenyl group adds to its chemical stability and reactivity, making it a valuable compound for further study.

Scientific Research Applications

N-(2,5-difluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research has explored its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area. The specific hazards of this compound would depend on its reactivity and toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazepane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,5-difluoroaniline and a suitable thioamide can lead to the formation of the thiazepane ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazepane derivatives with altered functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-difluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to its thiazepane ring structure, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O2S/c13-7-1-2-8(14)9(5-7)16-12(18)10-6-19-4-3-11(17)15-10/h1-2,5,10H,3-4,6H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOGLLJMDZPWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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